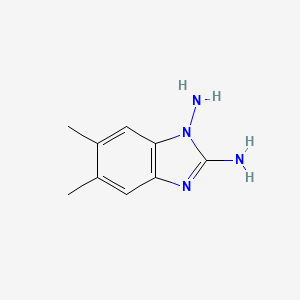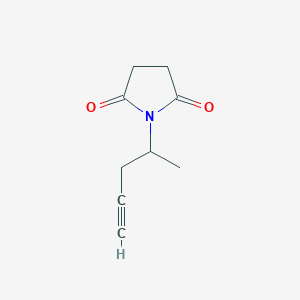![molecular formula C45H83NO3 B14601954 N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide CAS No. 60273-51-0](/img/structure/B14601954.png)
N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with two octadecyloxy groups and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of octadecyloxy groups onto the phenyl ring. This can be achieved through etherification reactions where octadecanol reacts with a phenol derivative in the presence of a strong acid catalyst.
Attachment of the Acetamide Group: The next step involves the formation of the acetamide group. This can be done by reacting the substituted phenyl compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-{[3,5-Bis(dodecyloxy)phenyl]methyl}acetamide
- N-{[3,5-Bis(hexadecyloxy)phenyl]methyl}acetamide
Comparison
N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide is unique due to its specific octadecyloxy substituents, which confer distinct physical and chemical properties compared to similar compounds with shorter or longer alkyl chains. These differences can affect the compound’s solubility, reactivity, and biological activity.
Properties
CAS No. |
60273-51-0 |
|---|---|
Molecular Formula |
C45H83NO3 |
Molecular Weight |
686.1 g/mol |
IUPAC Name |
N-[(3,5-dioctadecoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C45H83NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-48-44-38-43(41-46-42(3)47)39-45(40-44)49-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37,41H2,1-3H3,(H,46,47) |
InChI Key |
RWBXRFJXZZHWPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CNC(=O)C)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)
![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)

![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)
